Ospemifene

Vue d'ensemble

Description

Ospemifene is an oral selective estrogen receptor modulator (SERM) with tissue-specific estrogenic agonist/antagonist effects . It is used to treat moderate to severe dyspareunia (painful intercourse) and moderate to severe vaginal dryness caused by menopause .

Synthesis Analysis

The method developed by Cambrex uses standard plant equipment and requires only two synthetic steps and one recrystallization, minimizing waste and use of solvents . The synthesis reduced a seven-step synthesis to a two-step synthesis .

Molecular Structure Analysis

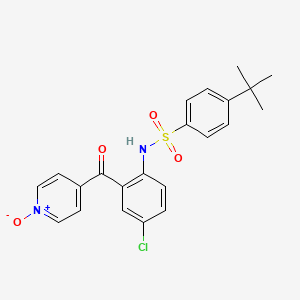

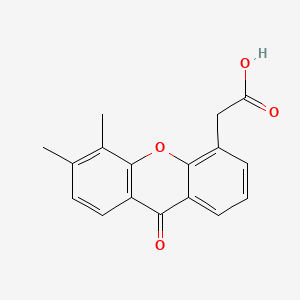

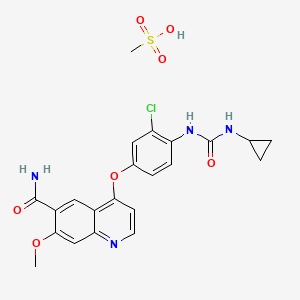

Ospemifene is a small molecule with a molecular weight of 378.891 and a chemical formula of C24H23ClO2 . It selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types .

Chemical Reactions Analysis

Ospemifene’s metabolism was investigated as part of its development . The metabolism of ospemifene is mediated by Cytochrome P450 enzymes .

Physical And Chemical Properties Analysis

Ospemifene is a small molecule with a molecular weight of 378.891 and a chemical formula of C24H23ClO2 .

Applications De Recherche Scientifique

Genitourinary Syndrome of Menopause (GSM) Treatment

Ospemifene is widely recognized for its efficacy in treating GSM, a condition characterized by vulvar and vaginal atrophy due to decreased estrogen levels in postmenopausal women . It offers relief from symptoms such as vaginal dryness, pain, and dyspareunia. This is particularly beneficial for women who cannot receive estrogen supplementation, including breast cancer survivors or those with a significant family history of estrogen-dependent cancers .

Neuroprotection in Hypoxia and Ischemia

Research has shown that ospemifene has neuroprotective properties, particularly in primary neuronal cells subjected to hypoxia and ischemia . It modulates estrogen receptors to attenuate apoptosis and has been shown to reverse hypoxia- and ischemia-induced changes in cell viability, suggesting its potential as a treatment for brain injuries caused by oxygen and glucose deficits .

Osteoporosis Management

Ospemifene interacts with osteoblasts and osteoclasts, reducing bone turnover, which is crucial in the management of osteoporosis in postmenopausal women . Its ability to maintain bone density without the risks associated with hormone replacement therapy makes it a promising option for osteoporosis treatment.

Breast Cancer Prevention

There is potential for ospemifene to be used in the prevention of breast cancer. As a selective estrogen receptor modulator, it offers a safer alternative to traditional estrogen therapies, which can increase the risk of hormone-dependent cancers .

Drug Metabolism and Interaction Studies

Ospemifene’s effects on drug metabolism are significant for pharmacokinetic studies. It has been observed to interact with various cytochrome P450 enzymes, which are essential for drug metabolism . Understanding these interactions is crucial for developing safe and effective drug regimens, especially in populations with altered drug metabolism, such as the elderly.

Treatment of Vulvar and Vaginal Atrophy

Beyond GSM, ospemifene is effective in treating vulvar and vaginal atrophy more broadly. Its estrogenic effects on the vaginal epithelium help restore tissue integrity and improve the overall vaginal environment .

Research on Estrogen Receptor Modulation

Ospemifene serves as a valuable research tool in the study of estrogen receptor modulation. Its selective action on different estrogen receptors provides insights into the targeted therapeutic effects and side effects of SERMs .

Exploration of Non-Hormonal Therapies

As a non-hormonal therapy, ospemifene is crucial in the exploration of alternatives to hormone replacement therapy. Its application in various conditions associated with menopause positions it as a key compound in developing new treatments that avoid the complications of hormonal therapies .

Mécanisme D'action

Target of Action

Ospemifene primarily targets the estrogen receptors (ER) . The half maximal inhibitory concentration (IC50) for estrogen receptor (ER) alpha and beta are 0.8 μM and 1.7 μM, respectively . These receptors play a crucial role in the regulation of reproductive and sexual function, bone health, cardiovascular health, and numerous other physiological functions.

Mode of Action

Ospemifene is a Selective Estrogen Receptor Modulator (SERM) . It selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types . It has an agonistic effect on the endometrium , meaning it activates the estrogen receptor to mimic the effects of estrogen, which can lead to proliferation and growth of the endometrial tissue.

Biochemical Pathways

Ospemifene interacts with biochemical pathways involving osteoblasts and osteoclasts, reducing bone turnover . This suggests potential uses in the management of osteoporosis in postmenopausal women . Additionally, studies suggest that ospemifene, in a dose-dependent manner, reduces the incidence of tumors , indicating potential uses in the prevention of breast cancer.

Pharmacokinetics

Ospemifene is metabolized by CYP3A4, CYP2C9, and CYP2C19 . The major metabolite is 4-hydroxyospemifene, and 25% of the parent compound undergoes this biotransformation . Drugs that induce or inhibit these enzymes can affect the pharmacokinetics of ospemifene and may increase the risk of adverse events or reduce the clinical efficacy of ospemifene .

Result of Action

The molecular and cellular effects of ospemifene’s action involve changes in the vaginal epithelium, building vaginal wall thickness which in turn reduces the pain associated with dyspareunia . Dyspareunia is most commonly caused by "vulvar and vaginal atrophy" . Ospemifene is significantly more effective than placebo in all efficacy analyses studied, working through estrogen receptors and possibly androgen receptors .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of ospemifene. For instance, certain drugs can affect the metabolism of ospemifene, thereby altering its efficacy and potential side effects . Therefore, it’s important to consider potential drug interactions when prescribing ospemifene.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

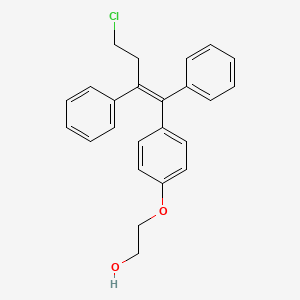

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMKNAVTFCDUIE-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025426 | |

| Record name | Ospemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, Soluble in methanol, Soluble in ethanol | |

| Record name | Ospemifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ospemifene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Ospemifene is a next generation SERM (selective estrogen receptor modulator) that selectively binds to estrogen receptors and either stimulates or blocks estrogen's activity in different tissue types. It has an agonistic effect on the endometrium., OSPHENA is an estrogen agonist/antagonist with tissue selective effects. Its biological actions are mediated through binding to estrogen receptors. This binding results in activation of estrogenic pathways in some tissues (agonism) and blockade of estrogenic pathways in others (antagonism). | |

| Record name | Ospemifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ospemifene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ospemifene | |

Color/Form |

Crystals from ethanol + water, White to off-white crystalline powder | |

CAS RN |

128607-22-7 | |

| Record name | Ospemifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128607-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ospemifene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128607227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ospemifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ospemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSPEMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0P231ILBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ospemifene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the downstream effects of ospemifene binding to estrogen receptors in the vagina?

A1: Ospemifene binding to estrogen receptors in the vagina promotes the maturation of vaginal epithelial cells. This leads to an increase in the proportion of superficial and intermediate cells, while reducing parabasal cells. [, ] Additionally, it helps restore vaginal pH to a normal range and improves vaginal moisture. [, ]

Q2: What is the molecular formula and weight of ospemifene?

A2: Unfortunately, the provided research abstracts do not mention the specific molecular formula and weight of ospemifene.

Q3: Is there information available regarding the material compatibility, stability, and catalytic properties of ospemifene?

A3: The provided research focuses on the pharmacological properties and clinical applications of ospemifene. Information regarding material compatibility, stability outside of a biological context, and catalytic properties are not included.

Q4: Have computational chemistry and modeling techniques been applied to ospemifene research?

A4: The provided abstracts do not delve into specific computational chemistry studies or modeling techniques used in ospemifene research.

Q5: How does the structure of ospemifene contribute to its tissue-selective effects?

A5: While the precise structural basis for tissue selectivity is complex, ospemifene's structure allows it to bind to estrogen receptors in various tissues but with differing downstream effects. [] This suggests subtle conformational changes in the receptor complex depending on the tissue environment, leading to distinct gene expression profiles and ultimately tissue-specific agonist or antagonist activity. [, ]

Q6: Are there specific SHE (Safety, Health, and Environment) regulatory considerations related to ospemifene research and development mentioned in the research?

A6: The provided research abstracts primarily focus on the pharmacological and clinical aspects of ospemifene. Information regarding specific SHE regulations and compliance is not included.

Q7: How is ospemifene absorbed, distributed, metabolized, and excreted (ADME) in the body?

A7: Ospemifene is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours. [, ] It exhibits high plasma protein binding and undergoes extensive metabolism, primarily in the liver. [, , ] The major metabolites, 4-hydroxyospemifene and 4'-hydroxyospemifene, are also pharmacologically active. [, ] Ospemifene is predominantly eliminated through fecal excretion, with a small portion excreted in urine. []

Q8: Does food intake influence the pharmacokinetics of ospemifene?

A8: Yes, food, particularly high-fat meals, significantly enhances the absorption and bioavailability of ospemifene. [] This effect is likely due to increased dissolution of the drug in the presence of bile acids. []

Q9: Which cytochrome P450 (CYP) enzymes are involved in the metabolism of ospemifene?

A9: Multiple CYP enzymes contribute to ospemifene's metabolism, with CYP3A4 playing a key role. [] Other CYPs involved include CYP2C9, CYP2C19, and CYP2B6. [] This indicates potential for drug interactions with inhibitors or inducers of these enzymes. []

Q10: How does the pharmacokinetic profile of ospemifene compare to its metabolites?

A10: Ospemifene and its two main metabolites, 4-hydroxyospemifene and 4'-hydroxyospemifene, reach steady-state concentrations in the body by day 7 of once-daily dosing. [] This indicates minimal accumulation of the parent drug or its metabolites. [] The metabolites exhibit similar pharmacokinetic properties to the parent drug, including a long half-life, suggesting once-daily dosing is appropriate for ospemifene. [, ]

Q11: How has the efficacy of ospemifene been demonstrated in preclinical models?

A11: Preclinical studies using ovariectomized rats, a model for postmenopausal bone loss, have shown that ospemifene effectively reduces bone loss and resorption. [] This effect is attributed to its antiresorptive properties, similar to other SERMs like raloxifene. []

Q12: Has ospemifene demonstrated antitumor effects in preclinical models of breast cancer?

A12: Yes, studies using the MTag.Tg transgenic mouse model, which develops estrogen receptor-positive mammary tumors, found that ospemifene effectively prevented and treated tumor growth. [] The drug's effect was dose-dependent and comparable to human dosing levels. []

Q13: What are the key clinical endpoints used to evaluate ospemifene's efficacy in treating VVA?

A13: Clinical trials evaluating ospemifene for VVA primarily focus on changes in vaginal cell morphology, vaginal pH, and patient-reported symptoms. [, ] Significant improvements in these parameters compared to placebo are consistently observed. [, ]

Q14: Is there information regarding resistance mechanisms or cross-resistance with other compounds in the context of ospemifene's therapeutic applications?

A14: The provided research abstracts do not discuss potential resistance mechanisms or cross-resistance patterns related to ospemifene.

Q15: What are the most common adverse events associated with ospemifene use?

A15: The most commonly reported adverse events associated with ospemifene are hot flashes and urinary tract infections. [, ] These side effects are typically mild to moderate and do not lead to treatment discontinuation in most cases. []

Q16: Do the research papers mention specific drug delivery and targeting strategies or research on biomarkers related to ospemifene?

A16: The research abstracts primarily focus on ospemifene's pharmacokinetic and pharmacodynamic properties, efficacy, and safety. Information on specific drug delivery and targeting strategies or the utilization of biomarkers in the context of ospemifene therapy is not included.

Q17: What analytical methods are employed to characterize and quantify ospemifene and its metabolites in biological samples?

A17: While the research mentions the use of liquid chromatography-mass spectrometry for metabolite identification and quantification, [] detailed descriptions of specific analytical methods employed to characterize and monitor ospemifene are not provided in the abstracts.

Q18: Do the research papers mention any aspects of environmental impact, dissolution and solubility profiles, analytical method validation, or quality control measures related to ospemifene?

A18: The provided research focuses primarily on the pharmacological and clinical aspects of ospemifene. Detailed information regarding its environmental impact, dissolution and solubility profiles, analytical method validation procedures, or quality control measures implemented during its development and manufacturing is not included.

Q19: Does ospemifene possess immunomodulatory properties?

A19: Yes, recent research suggests that ospemifene can act as an immune modulator. [] Studies show that it can induce the expression of TH1 cytokines like interferon gamma and interleukin-2, potentially by stimulating T-cells. [] This finding opens possibilities for repurposing ospemifene to enhance the efficacy of cancer vaccines. []

Q20: What is known about ospemifene's interactions with drug transporters and its potential to induce or inhibit drug-metabolizing enzymes?

A20: Although the provided research does not extensively cover ospemifene's interactions with drug transporters, its metabolism by multiple CYP enzymes, particularly CYP3A4, suggests a potential for interactions. [] Concomitant use with strong CYP3A4 inducers like rifampicin might decrease ospemifene exposure. [] Conversely, coadministration with moderate CYP3A4 inhibitors like ketoconazole could increase ospemifene levels. [, ]

Q21: Is there information available regarding the biocompatibility, biodegradability, alternatives, or environmental considerations related to ospemifene disposal?

A21: The provided research abstracts primarily focus on the pharmacological and clinical aspects of ospemifene. Information regarding its biocompatibility, biodegradability, potential alternatives and substitutes, recycling, waste management procedures, or research infrastructure and resources associated with its development is not included.

Q22: What are the key milestones in the development of ospemifene as a treatment for VVA?

A22: Ospemifene represents the first non-estrogen compound approved for the treatment of dyspareunia associated with VVA. [, ] Its approval in 2013 by the US Food and Drug Administration marked a significant advancement in postmenopausal women’s health, offering an alternative to estrogen-based therapies. []

Q23: Are there potential cross-disciplinary applications for ospemifene beyond its use in treating VVA?

A23: While ospemifene is primarily used for VVA, its potential immunomodulatory properties open avenues for cross-disciplinary applications. [] Combining ospemifene with cancer vaccines could enhance antitumor immunity, signifying a promising area for future research and potential therapeutic development. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide](/img/structure/B1683796.png)

![N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide](/img/structure/B1683802.png)

![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)

![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)